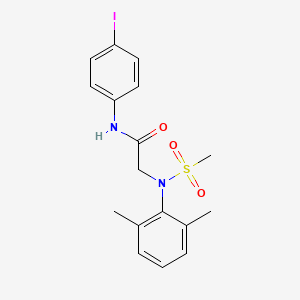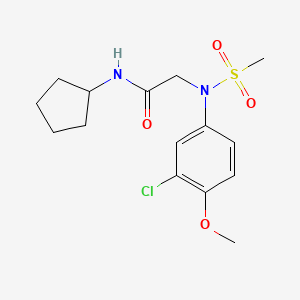![molecular formula C15H22N2O5S B3454398 N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3454398.png)
N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
Overview
Description
N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as DPI 3290, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied for its ability to modulate certain biochemical and physiological processes in the body. In
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide 3290 has been studied for its potential therapeutic applications in various fields of research. One of the main areas of interest is cancer research. Studies have shown that this compound 3290 can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) in vitro and in vivo (Bhattacharyya et al., 2002). This compound 3290 has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo (Bhattacharyya et al., 2002).
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide 3290 involves its ability to inhibit the activity of certain enzymes and proteins in the body. Specifically, this compound 3290 has been shown to inhibit the activity of protein kinase C (PKC) and heat shock protein 90 (Hsp90) (Bhattacharyya et al., 2002). PKC is a family of enzymes that play a role in cell signaling, proliferation, and differentiation. Hsp90 is a chaperone protein that helps to fold and stabilize other proteins. Inhibition of PKC and Hsp90 by this compound 3290 can lead to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound 3290 has been shown to have several biochemical and physiological effects in the body. In addition to its anti-cancer and anti-inflammatory effects, this compound 3290 has been shown to inhibit angiogenesis (the formation of new blood vessels) and invasion of cancer cells (Bhattacharyya et al., 2002). This compound 3290 has also been shown to modulate the activity of certain ion channels in the body, such as the voltage-gated potassium channel (Kv1.3) (Wulff et al., 2005). This modulation can lead to the inhibition of T cell activation and proliferation, which may have implications for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide 3290 for lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. This compound 3290 has been shown to have low toxicity in animal models, even at high doses (Bhattacharyya et al., 2002). However, one limitation of this compound 3290 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide 3290. One area of interest is the development of more efficient synthesis methods for this compound 3290 and related compounds. Another area of interest is the investigation of the potential of this compound 3290 as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound 3290 and its potential therapeutic applications in cancer research and other fields.
Conclusion
In conclusion, this compound 3290 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of this compound 3290 involves several steps, and it has been studied for its potential as an anti-cancer and anti-inflammatory agent. The mechanism of action of this compound 3290 involves its ability to inhibit the activity of certain enzymes and proteins in the body, and it has several biochemical and physiological effects. This compound 3290 has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-12-6-7-13(14(10-12)22-2)17(23(3,19)20)11-15(18)16-8-4-5-9-16/h6-7,10H,4-5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRPGQXWQKQNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



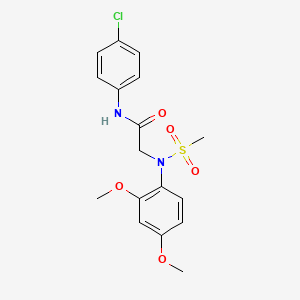
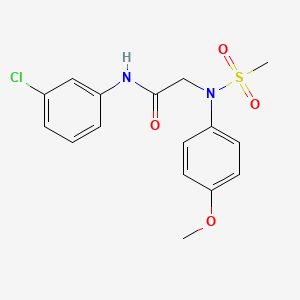
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~,N~1~-dimethylglycinamide](/img/structure/B3454335.png)
![N-(4-ethoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3454345.png)
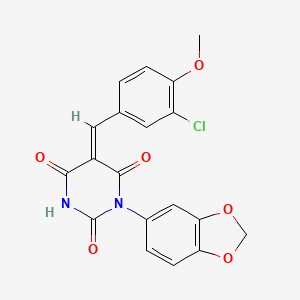
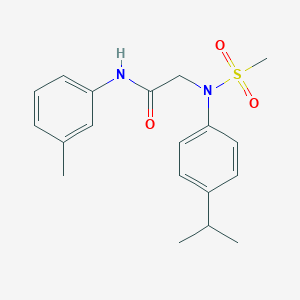
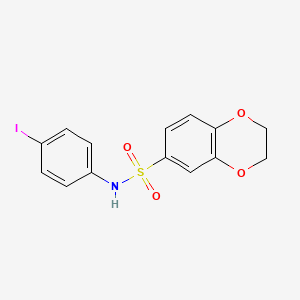
![N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3454362.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B3454371.png)
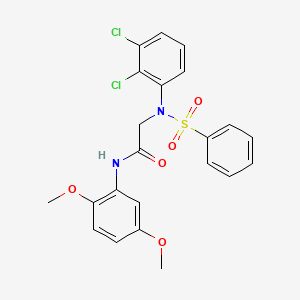
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3454390.png)

